2-(naphthalen-2-yloxy)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
2-(Naphthalen-2-yloxy)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a structurally complex heterocyclic compound featuring a fused dithiolo[3,4-c]quinoline core substituted with a naphthalenyloxy-acetyl group. The presence of the 1-thioxo group and dithiolo ring system enhances its stability and reactivity, while the naphthalenyloxy moiety may influence solubility and intermolecular interactions .
Properties
Molecular Formula |
C25H21NO2S3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C25H21NO2S3/c1-15-8-11-19-20(12-15)26(25(2,3)23-22(19)24(29)31-30-23)21(27)14-28-18-10-9-16-6-4-5-7-17(16)13-18/h4-13H,14H2,1-3H3 |
InChI Key |
WWGWBLXFHJASBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)COC4=CC5=CC=CC=C5C=C4)(C)C)SSC3=S |
Origin of Product |
United States |
Biological Activity
The compound 2-(naphthalen-2-yloxy)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Characterized by a unique structural framework that includes both naphthalene and dithioloquinoline moieties, this compound has garnered attention for its promising biological activities, particularly in anti-cancer and anti-inflammatory applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Naphthalene moiety | Provides aromatic properties enhancing biological interactions. |
| Thioxo group | Engages in nucleophilic addition reactions. |
| Dithioloquinoline framework | Potentially interacts with various cellular pathways due to its electron-rich nature. |
| Carbonyl group | Can undergo typical reactions associated with ketones. |
Anti-Cancer Properties
Preliminary studies indicate that derivatives of 2-(naphthalen-2-yloxy)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone exhibit significant anti-cancer activities. Notably:
- Mechanism of Action : The compound may act as a protein kinase inhibitor, influencing cellular signaling pathways critical for cancer progression.
- Case Studies : A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-Inflammatory Effects
The compound has also shown potential in reducing inflammation:
- In Vitro Studies : Research indicates that it may downregulate pro-inflammatory cytokines in activated macrophages.
- Clinical Relevance : Its structural analogs have been investigated for their efficacy in inflammatory disease models.
Research Findings
Recent research has focused on the synthesis and biological evaluation of related compounds. Key findings include:
- Synthesis Techniques : Multi-step organic synthesis methods have been developed to produce this compound efficiently.
- Biological Evaluation : Studies have shown that modifications to the thioxo group can enhance biological activity against specific cancer types and inflammatory conditions.
Interaction Studies
Understanding the interactions between this compound and biological macromolecules is crucial:
- Binding Studies : Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify binding affinities to target proteins.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-naphthalen-2-yloxy-1-(phenyl)ethanone | Structure | Simpler structure; lacks thioxo group |
| 4-(dimethylamino)-2-methylphenol | - | Basic phenolic structure; used as an antiseptic |
| 6-methylthioquinoline | - | Contains sulfur; known for antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives in the dithioloquinolinone family. Key comparisons are detailed below:
Substituent Variations in the Aromatic Ether Group
The naphthalen-2-yloxy group distinguishes it from analogs with other aromatic ether substituents:
- 2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-5H-dithiolo[3,4-c]quinolin-5-yl)ethanone (): The electron-withdrawing chlorine and methoxy groups may reduce lipophilicity compared to the naphthalenyloxy derivative.
- 2-(4-Ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-5H-dithiolo[3,4-c]quinolin-5-yl)ethanone (): The ethyl group enhances hydrophobicity, which could improve membrane permeability in biological systems.
Molecular Weight and Physicochemical Properties
*Calculated based on structural similarity to .
†Estimated using analogous data from .
Functional Group Impact on Reactivity and Stability
- Thioxo Group (C=S) : Present in all analogs, this group enhances stability via resonance and participates in metal coordination, a feature exploited in catalysis and drug design .
- Methyl Substituents : The 4,4,7-trimethyl groups in the target compound may confer steric protection to the dithiolo ring, reducing susceptibility to oxidative degradation compared to unmethylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
